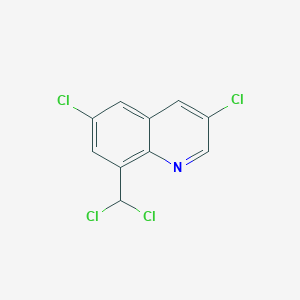

3,6-Dichloro-8-(dichloromethyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

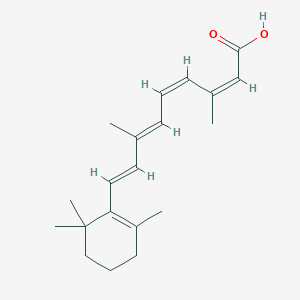

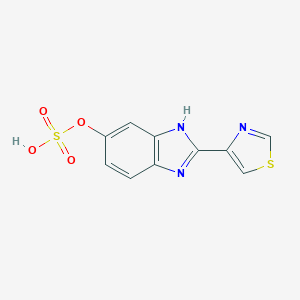

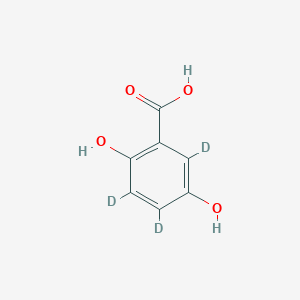

3,6-Dichloro-8-(dichloromethyl)quinoline is a chemical compound with the molecular formula C10H5Cl4N . It has a molecular weight of 280.97 .

Molecular Structure Analysis

The molecular structure of 3,6-Dichloro-8-(dichloromethyl)quinoline contains a total of 21 bonds, including 16 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .Physical And Chemical Properties Analysis

3,6-Dichloro-8-(dichloromethyl)quinoline is a neat compound . It contains a total of 20 atoms, including 5 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 4 Chlorine atoms .Applications De Recherche Scientifique

Selective Catalytic Oxidation

The compound can be selectively oxidized to produce high value-added derivatives . For instance, it can be selectively catalyzed into quinclorac, a herbicide, using a CoPc-Mn (OAc)2-HBr non-noble metal catalyst . The conversion rate can reach up to 59.3% .

Synthesis of Quinclorac

Quinclorac is an important precursor for pharmaceutical, agricultural, and synthetic chemistry . The synthesis of quinclorac via condensation, chlorination, and oxidative hydrolysis often uses homogeneous catalysts and strong acid oxidant agents . The compound “3,6-Dichloro-8-(dichloromethyl)quinoline” can be used in the synthesis of quinclorac .

Development of Advanced Catalysts

The study of the selective catalytic oxidation of “3,6-Dichloro-8-(dichloromethyl)quinoline” can provide insights into the design of advanced catalysts in homogeneous catalysis . This can lead to the development of more efficient and environmentally friendly catalysts .

Understanding of Catalytic Oxidation Mechanism

The catalytic oxidation mechanism during the synthesis of quinclorac can be better understood by studying the selective catalytic oxidation of "3,6-Dichloro-8-(dichloromethyl)quinoline" . This can shed light on the deep understanding of catalytic oxidation mechanisms .

Applications in Photovoltaic Cells

Quinoline derivatives, including “3,6-Dichloro-8-(dichloromethyl)quinoline”, have applications in photovoltaic cells . Their properties such as absorption spectra and energy levels make them suitable for use in photovoltaic applications .

Green Chemistry

The compound can be used in green chemistry applications. For instance, it can be used in the synthesis of quinclorac using oxygen as an oxidant, which is an inexpensive and green alternative to strong acid oxidants .

Safety And Hazards

Propriétés

IUPAC Name |

3,6-dichloro-8-(dichloromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODZEOBSBQWQBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517905 |

Source

|

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-8-(dichloromethyl)quinoline | |

CAS RN |

84087-44-5 |

Source

|

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)